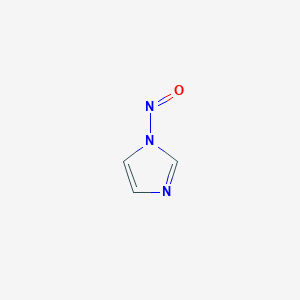

1-nitroso-1h-imidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-nitroso-1h-imidazole is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. The nitroso group attached to the imidazole ring imparts distinct chemical and biological properties to the compound.

准备方法

The synthesis of 1-nitroso-1h-imidazole can be achieved through various synthetic routes. One common method involves the nitration of imidazole using a mixture of nitric acid and sulfuric acid . Another approach includes the reaction of imidazole with nitrosating agents under controlled conditions . Industrial production methods often involve optimizing these reactions to achieve high yields and purity of the compound .

化学反应分析

1-nitroso-1h-imidazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroimidazole derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amino group.

Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Scientific Research Applications

The applications of 1-nitroso-1H-imidazole are diverse, spanning several fields:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that NI exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : NI derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds derived from NI showed promising results in inhibiting cell growth in glioma (C6) and liver cancer (HepG2) cells .

Biochemistry

- Fluorophore Applications : NI's inherent fluorescence allows it to be used as a probe for detecting ligands and studying cytotoxicity in biological systems . This property is particularly useful in fluorescence microscopy and other imaging techniques.

Material Science

- Polymer Manufacturing : The compound is utilized in the production of polymers, where its chemical properties can enhance material performance .

Antimicrobial Studies

A study conducted by Jain et al. evaluated various derivatives of imidazole for their antimicrobial activity using the cylinder well diffusion method against S. aureus and E. coli. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 1a | Effective | Effective |

| 1b | Moderate | Moderate |

Anticancer Activity Evaluation

Yurttas et al. synthesized several NI derivatives and assessed their anticancer properties against C6 and HepG2 cell lines using the MTT assay. The findings revealed that some derivatives had lower IC₅₀ values than cisplatin, indicating higher potency .

| Compound | IC₅₀ (C6) | IC₅₀ (HepG2) |

|---|---|---|

| 20a | 27.0 ± 1.41 µM | 50.0 ± 5.0 µM |

| 20g | 15.67 ± 2.52 µM | 58.33 ± 2.89 µM |

Safety Considerations

While exploring its applications, safety precautions are essential due to the potential hazards associated with handling nitroso compounds, including toxicity and mutagenicity . Proper laboratory protocols should be followed to mitigate risks.

作用机制

The mechanism of action of 1-nitroso-1h-imidazole involves its interaction with molecular targets and pathways. The nitroso group can act as an electron transfer agent and participate in redox reactions. Additionally, the compound can generate reactive oxygen species, which contribute to its cytotoxic effects .

相似化合物的比较

1-nitroso-1h-imidazole can be compared with other similar compounds, such as:

Nitroimidazoles: These compounds also contain a nitro group and have similar antimicrobial properties.

1,2,4-Triazoles: These heterocyclic compounds share structural similarities with imidazoles and have diverse applications in medicine and industry.

Tetrazoles: Another class of nitrogen-rich heterocycles with applications in pharmaceuticals and materials science.

The uniqueness of this compound lies in its specific chemical structure and the presence of the nitroso group, which imparts distinct reactivity and biological activity.

生物活性

1-Nitroso-1H-imidazole (NI) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its nitroso group (-N=O) attached to an imidazole ring, a five-membered heterocyclic compound containing two nitrogen atoms. Its molecular formula is C3H4N4O, and it exhibits inherent fluorescence properties, making it useful as a fluorophore in scientific studies.

The biological activity of this compound is linked to several biochemical pathways:

- Antimicrobial Activity : The compound has been studied for its potential antimicrobial and antifungal properties. It is believed to disrupt microbial cell function through oxidative stress mechanisms and interference with metabolic pathways .

- Cytotoxic Effects : Research indicates that NI can induce cytotoxicity in various cell lines, potentially making it a candidate for cancer therapy. Its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic profile .

- Fluorescence Applications : As a fluorophore, NI can be utilized in detecting ligands and studying cellular processes, enhancing its role in biochemical research .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, its reactivity suggests that environmental factors can influence its action. The compound's stability and interaction with biological systems are critical for its application in therapeutic contexts.

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Studies : In one study, various derivatives of imidazole were synthesized and tested for antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting the effectiveness of imidazole derivatives, including NI, against these bacteria .

| Compound | Zone of Inhibition (mm) |

|---|---|

| NI | 20 (E. coli) |

| 22 (P. aeruginosa) | |

| 21 (B. subtilis) | |

| 19 (B. megaterium) |

- Cytotoxicity Assays : Another study assessed the cytotoxic effects of NI on cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, indicating potential as an anticancer agent .

Applications in Medicine and Industry

The versatility of this compound extends beyond basic research:

- Medicinal Chemistry : Researchers are exploring the use of NI as a scaffold for developing novel therapeutic agents targeting infections and cancer. Its ability to participate in diverse chemical reactions makes it a valuable building block in drug design .

- Industrial Uses : Beyond biological applications, NI is also employed in the manufacture of polymers and other engineered materials due to its chemical reactivity and stability under various conditions.

Safety Considerations

While this compound shows promise in various applications, safety precautions are essential when handling this compound due to its potential toxicity and reactivity. Proper laboratory protocols should be followed to mitigate risks associated with exposure .

属性

IUPAC Name |

1-nitrosoimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O/c7-5-6-2-1-4-3-6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXVQKUTHDFBCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。